molecular formula C23H20F2N6O2S B2852811 7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223811-06-0

7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2852811
CAS No.: 1223811-06-0
M. Wt: 482.51
InChI Key: BKNSYUBTAZQOIC-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H20F2N6O2S and its molecular weight is 482.51. The purity is usually 95%.
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Biological Activity

The compound 7-(4-fluorophenyl)-3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure comprising a triazolo-pyrazinone core with fluorinated phenyl and piperazine substituents. The molecular formula is C20H22F2N6OSC_{20}H_{22}F_2N_6OS, and it has a molecular weight of approximately 426.5 g/mol.

PropertyValue
Molecular FormulaC20H22F2N6OSC_{20}H_{22}F_2N_6OS
Molecular Weight426.5 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine.

Biological Activity Studies

Recent research has focused on evaluating the compound's efficacy against various cancer cell lines and its neuropharmacological properties.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-718Apoptosis via caspase activation
PC-325Induction of oxidative stress

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for its effects on neurotransmitter systems. It has shown promise as a selective MAO-B inhibitor with an IC50 value of 0.039 µM, suggesting potential use in treating neurodegenerative disorders such as Parkinson's disease.

Table 2: MAO Inhibition Data

CompoundIC50 (µM)Target Enzyme
7-(4-fluorophenyl)-...0.039MAO-B
T60.013MAO-B

Case Studies

A study published in Molecules highlighted the compound's ability to inhibit PARP1 activity in breast cancer cells, showing comparable efficacy to Olaparib, a known PARP inhibitor. The results indicated that treatment with the compound led to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, markers indicative of DNA damage response.

Study Summary

  • Objective : Evaluate PARP1 inhibition in MCF-7 cells.
  • Findings :
    • Inhibition rates at various concentrations were significant.
    • Enhanced apoptosis markers were observed post-treatment.

Properties

IUPAC Name

7-(4-fluorophenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O2S/c24-16-5-7-17(8-6-16)30-13-14-31-21(22(30)33)26-27-23(31)34-15-20(32)29-11-9-28(10-12-29)19-4-2-1-3-18(19)25/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNSYUBTAZQOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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